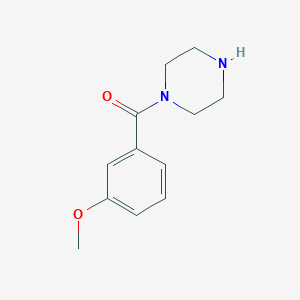

(3-Methoxyphenyl)(piperazin-1-yl)methanone

Overview

Description

Synthesis Analysis

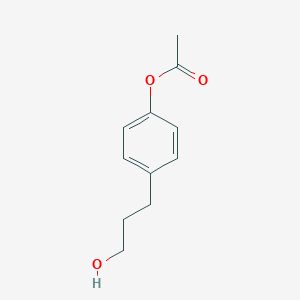

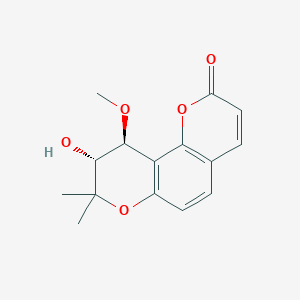

The synthesis of compounds related to "(3-Methoxyphenyl)(piperazin-1-yl)methanone" involves various synthetic routes. For instance, derivatives of this compound have been synthesized using reductive amination methods in the presence of sodium triacetoxyborohydride to yield piperazine derivatives. These compounds have been characterized by elemental analysis and spectral studies (Mallikarjuna, Padmashali, & Sandeep, 2014). Another method involved the acetylation protection of ferulic acid, followed by reaction with piperazine to obtain monosubstituted piperazine derivatives (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been confirmed through various spectroscopic methods, including IR, 1H NMR, and MS. These methods provide detailed insights into the molecular framework and the functional groups present in the compound (Wang Xiao-shan, 2011).

Chemical Reactions and Properties

Compounds related to "this compound" have shown significant biological activities, such as antituberculosis and anticancer properties. This suggests that these compounds participate in biological reactions that inhibit the growth of certain pathogens and cancer cells (Mallikarjuna, Padmashali, & Sandeep, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are crucial for understanding the behavior of these compounds under various conditions. However, specific details on the physical properties of "this compound" were not directly available in the cited studies.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for further derivatization, are essential for the application of these compounds in various fields, including medicinal chemistry. The studies referenced provide a basis for understanding the reactivity and potential chemical modifications of piperazine derivatives (Mallikarjuna, Padmashali, & Sandeep, 2014).

Scientific Research Applications

A study by Mokrosz et al. (1994) identified a derivative, 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, as a potent presynaptic and postsynaptic 5-HT1A receptor antagonist, indicating potential use in central nervous system disorders (Mokrosz et al., 1994).

Research by Mallikarjuna et al. (2014) showed that [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have potential as both antituberculosis and anticancer agents (Mallikarjuna, Padmashali, & Sandeep, 2014).

Prinz et al. (2017) found that phenoxazine and phenothiazine cores, along with the phenylpiperazine moiety, are suitable for developing novel and potent tubulin polymerization inhibitors, which could impact cancer cell growth and cell cycle arrest (Prinz et al., 2017).

Bhosale et al. (2014) demonstrated that 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones show promising antipsychotic activity with lower catalepsy induction potency, suggesting their potential as antipsychotics (Bhosale et al., 2014).

Pancholia et al. (2016) found that benzo[d]thiazol-2-yl(piperazin-1-yl)methanones exhibited promising anti-mycobacterial activity with low cytotoxicity and high prediction accuracy (Pancholia et al., 2016).

Nagaraj et al. (2018) reported that novel triazole analogues of piperazine showed significant antibacterial activity against human pathogenic bacteria, making them potential candidates for further development (Nagaraj, Srinivas, & Rao, 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Piperazine derivatives, a class of compounds to which this molecule belongs, have been known to interact with various receptors and enzymes . For instance, some piperazine derivatives have shown inhibitory activity against E3 ubiquitin-protein ligase, a key enzyme involved in protein degradation .

Mode of Action

Piperazine derivatives have been reported to inhibit microtubule synthesis, cell cycle progression, and angiogenesis, which are critical for tumor cell growth and metastasis .

Biochemical Pathways

Piperazine derivatives have been associated with various biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, psycholytic, and antidepressive activity .

Result of Action

Given the reported activities of similar piperazine derivatives, it can be inferred that this compound may have potential therapeutic effects in various conditions, including neurodegenerative and psychiatric conditions .

Biochemical Analysis

Biochemical Properties

(3-Methoxyphenyl)(piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with several key biomolecules, including enzymes such as sirtuins and adrenergic receptors. These interactions are crucial for its biochemical activity. For instance, this compound has shown inhibitory activity against sirtuin 2, an enzyme involved in cellular regulation and aging . This inhibition can affect various cellular processes, highlighting the compound’s potential in therapeutic applications.

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the activity of alpha1-adrenergic receptors, which are involved in the regulation of vascular and smooth muscle function . By affecting these receptors, this compound can influence blood pressure regulation and other physiological processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes and receptors, leading to inhibition or activation of their functions. For example, its binding to sirtuin 2 results in the inhibition of this enzyme, which can modulate cellular aging and metabolic processes . Additionally, the compound’s interaction with alpha1-adrenergic receptors involves competitive binding, which can block the receptor’s normal function and alter cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound has shown stability under controlled conditions, maintaining its biochemical activity. Degradation can occur under certain conditions, affecting its efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular processes, particularly in in vitro models .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound has shown beneficial effects, such as modulation of blood pressure and metabolic regulation. At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and excretion. These metabolic processes can influence the compound’s efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported across cell membranes by specific transporters and can accumulate in certain tissues, such as the liver and kidneys. This distribution pattern affects its therapeutic potential and toxicity .

Subcellular Localization

Within cells, this compound localizes to specific subcellular compartments, including the cytoplasm and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of this compound is essential for its biochemical activity and therapeutic effects .

properties

IUPAC Name |

(3-methoxyphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZDOXRVWBCKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395212 | |

| Record name | (3-Methoxyphenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100939-89-7 | |

| Record name | (3-Methoxyphenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

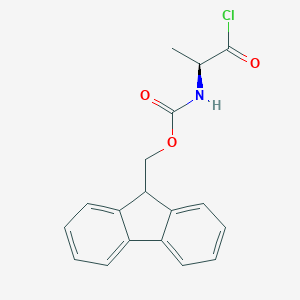

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)

![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)